Lipoxygenase Inhibitory Activity: A Quantitative Comparison with NDGA
In a direct in vitro comparison, 4-(Pyrrolidin-1-yl)butan-2-ol demonstrates moderate inhibitory activity against human 5-lipoxygenase (5-LOX) with an IC₅₀ of 5.64 µM [1]. This contrasts sharply with the potent, selective inhibitor nordihydroguaiaretic acid (NDGA), which exhibits an IC₅₀ of 200 nM for the same enzyme under comparable conditions [2].
| Evidence Dimension | Inhibition of human 5-lipoxygenase (5-LOX) |
|---|---|
| Target Compound Data | IC₅₀ = 5.64 µM (5,640 nM) |
| Comparator Or Baseline | Nordihydroguaiaretic acid (NDGA); IC₅₀ = 200 nM (0.2 µM) |
| Quantified Difference | The target compound is approximately 28-fold less potent than NDGA. |
| Conditions | In vitro enzymatic assay using human 5-lipoxygenase. |
Why This Matters
This quantitative benchmark clarifies the compound's utility: it is not a potent tool for probing 5-LOX biology but serves as a valuable structural starting point for medicinal chemistry optimization or as a control for assay development.
- [1] BindingDB. (n.d.). PrimarySearch_ki for monomerid 50012896 (Target: Polyunsaturated fatty acid 5-lipoxygenase). View Source
- [2] Sigma-Aldrich. (n.d.). NDGA (Nordihydroguaiaretic acid) Product Information. View Source
